

An In-depth Technical Guide to Benzaldehyde Semicarbazone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzaldehyde semicarbazone**

Cat. No.: **B140624**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **benzaldehyde semicarbazone**. It is intended for researchers, scientists, and professionals in drug development who utilize or study aldehyde and ketone derivatives. This document details the physicochemical characteristics, spectral data, and structural information of **benzaldehyde semicarbazone**. Furthermore, it outlines a standard experimental protocol for its synthesis and characterization, supplemented by visual diagrams to illustrate the reaction pathway and experimental workflow. All quantitative data is presented in a clear, tabular format for ease of reference and comparison.

Chemical Structure

Benzaldehyde semicarbazone, systematically named [(E)-benzylideneamino]urea, is an organic compound formed through the condensation reaction of benzaldehyde and semicarbazide.^[1] Structurally, it features a phenyl group attached to an azomethine group (-CH=N-), which is further linked to a semicarbazide moiety (-NH(C=O)NH₂). The molecule's geometry is characterized by the E-configuration about the C=N double bond, which is the more stable isomer.^[1] X-ray diffraction studies have shown that **benzaldehyde semicarbazone** crystallizes in a monoclinic system with a P21/c space group.^[2]

Key structural identifiers are provided below:

- IUPAC Name: [(E)-benzylideneamino]urea[1]
- Synonyms: Benzylidenesemicarbazide, 1-Benzylidenesemicarbazide[1][3]
- Linear Formula: $C_6H_5CH=NNHC(O)NH_2$ [4]
- SMILES String: C1=CC=C(C=C1)/C=N/NC(=O)N[1][5]
- InChI Key: AKGUXECGGCUDCV-UXBLZVDNSA-N[6]

Chemical and Physical Properties

Benzaldehyde semicarbazone is a white to off-white solid at room temperature.[3][7] It is a hydrogen bond acceptor and donor, which contributes to its crystalline nature and solubility characteristics.[5] Its stability is fair, though it should be stored at room temperature, away from strong oxidizing agents.[8]

Quantitative Data Summary

The key physicochemical properties of **benzaldehyde semicarbazone** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	$C_8H_9N_3O$	[5][9]
Molecular Weight	163.18 g/mol	[3][5]
Melting Point	213.5-217.5 °C	[8][9][10]
Density (Predicted)	$1.19 \pm 0.1 \text{ g/cm}^3$	[10]
Appearance	White to Off-White Solid	[3][7]
Solubility	Slightly soluble in DMSO and Methanol	[7][10]
CAS Number	1574-10-3	[9][11]

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **benzaldehyde semicarbazone**.

- ¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the aldehyde proton signal is absent, and a new singlet corresponding to the azomethine proton (-CH=N-) appears downfield. The aromatic protons of the phenyl ring typically resonate in the range of δ 7.5–8.0 ppm.[12] The protons of the -NH and -NH₂ groups also produce characteristic signals.[13]
- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is distinguished by the signal for the iminic carbon (C=N). The carbonyl carbon of the urea moiety also gives a characteristic peak.[14]
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. Key peaks include the N-H stretching vibrations from the amine and amide groups, a strong C=O stretching band from the urea portion, and the C=N stretching of the imine group.[15]
- UV-Visible Spectroscopy: The UV-Vis spectrum shows absorption maxima related to the electronic transitions within the conjugated system formed by the benzene ring and the azomethine group.[15]

Experimental Protocols

Synthesis of Benzaldehyde Semicarbazone

This protocol details a standard laboratory procedure for the synthesis of **benzaldehyde semicarbazone** via a condensation reaction.[16]

Materials and Reagents:

- Benzaldehyde (1.0 eq)
- Semicarbazide hydrochloride (1.1 eq)
- Sodium acetate (anhydrous, 1.5 eq)
- Ethanol
- Distilled water

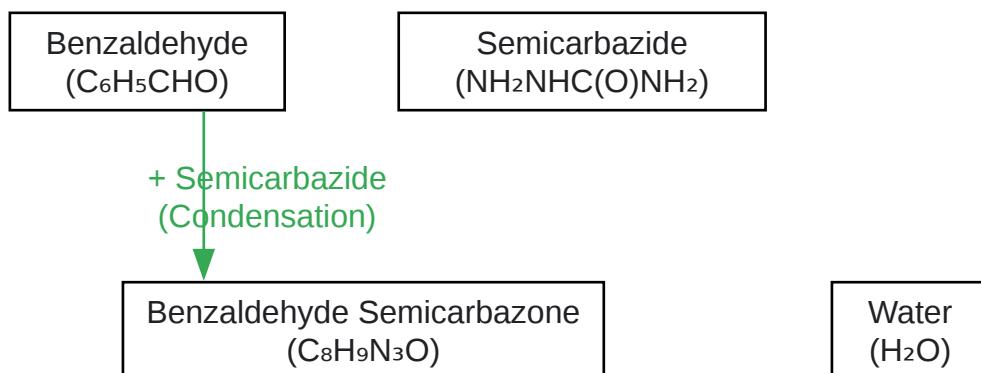
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Büchner funnel and filter flask

Procedure:

- Preparation of Semicarbazide Solution: Dissolve semicarbazide hydrochloride and sodium acetate in a minimal amount of warm distilled water in a round-bottom flask. The sodium acetate acts as a base to generate the free semicarbazide from its hydrochloride salt.[16]
- Preparation of Benzaldehyde Solution: In a separate beaker, dissolve benzaldehyde in a small volume of ethanol.
- Reaction: Add the ethanolic solution of benzaldehyde to the aqueous semicarbazide solution in the flask.
- Reflux: Attach a reflux condenser and heat the mixture under reflux for 4 to 5 hours with continuous stirring.[17] The reaction progress can be monitored by thin-layer chromatography (TLC).
- Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate the precipitation of the product.
- Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
- Washing: Wash the crude product with cold water and then a small amount of cold ethanol to remove unreacted starting materials and impurities.[16]
- Drying: Dry the product, for instance, in a vacuum oven at a moderate temperature. The yield of the crude product is typically high.[16]

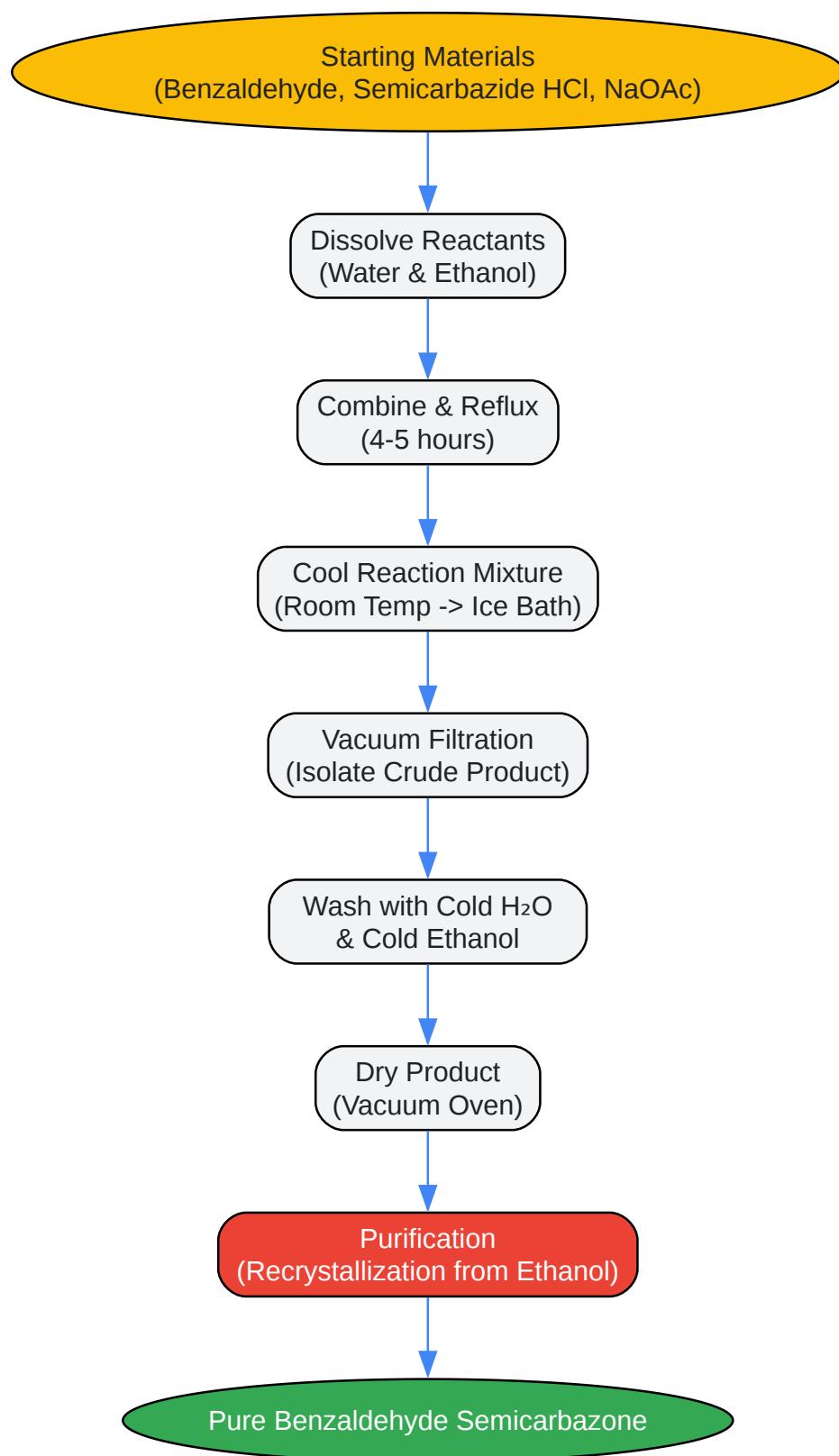
Purification:

- The crude **benzaldehyde semicarbazone** can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a product with a sharp melting point.[16]


Characterization

The identity and purity of the synthesized **benzaldehyde semicarbazone** are confirmed using the following standard techniques:

- Melting Point Determination: A sharp melting point close to the literature value (214-217.5 °C) indicates high purity.[8][16]
- Spectroscopy: Confirmation of the structure is achieved by IR, ¹H NMR, and ¹³C NMR spectroscopy, comparing the obtained spectra with known data.


Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide, adhering to the specified formatting requirements.

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of **benzaldehyde semicarbazone**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis and purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzaldehyde semicarbazone | C8H9N3O | CID 6861419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzaldehyde-13C Semicarbazone | 1331636-03-3 | Benchchem [benchchem.com]
- 3. Benzaldehyde Semicarbazone | CymitQuimica [cymitquimica.com]
- 4. Benzaldehyde semicarbazone 97 1574-10-3 [sigmaaldrich.com]
- 5. Benzaldehyde semicarbazone | 1574-10-3 | FB18176 [biosynth.com]
- 6. scientificlabs.com [scientificlabs.com]
- 7. BENZALDEHYDE SEMICARBAZONE | 17539-52-5 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. Page loading... [wap.guidechem.com]
- 10. BENZALDEHYDE SEMICARBAZONE 97 CAS#: 1574-10-3 [m.chemicalbook.com]
- 11. scbt.com [scbt.com]
- 12. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzaldehyde Semicarbazone: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140624#benzaldehyde-semicarbazone-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com